Sodium(5S)-3-acetyl-5-[(S)-1-methylpropyl]-4-hydroxy-3-pyrroline-2-olate Sodium(5S)-3-acetyl-5-[(S)-1-methylpropyl]-4-hydroxy-3-pyrroline-2-olate
Brand Name: Vulcanchem
CAS No.: 1013-59-8
VCID: VC0228874
InChI: InChI=1S/C10H15NO3.Na/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h5,8,13H,4H2,1-3H3,(H,11,14);/q;+1/p-1/t5-,8-;/m0./s1
SMILES: CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]
Molecular Formula: C10H14NNaO3
Molecular Weight: 219.21 g/mol

Sodium(5S)-3-acetyl-5-[(S)-1-methylpropyl]-4-hydroxy-3-pyrroline-2-olate

CAS No.: 1013-59-8

Main Products

VCID: VC0228874

Molecular Formula: C10H14NNaO3

Molecular Weight: 219.21 g/mol

Sodium(5S)-3-acetyl-5-[(S)-1-methylpropyl]-4-hydroxy-3-pyrroline-2-olate - 1013-59-8

CAS No. 1013-59-8
Product Name Sodium(5S)-3-acetyl-5-[(S)-1-methylpropyl]-4-hydroxy-3-pyrroline-2-olate
Molecular Formula C10H14NNaO3
Molecular Weight 219.21 g/mol
IUPAC Name sodium;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate
Standard InChI InChI=1S/C10H15NO3.Na/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h5,8,13H,4H2,1-3H3,(H,11,14);/q;+1/p-1/t5-,8-;/m0./s1
Standard InChIKey GNZBHOOZDKNFTO-XMLTWROESA-M
Isomeric SMILES CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]
SMILES CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]
Canonical SMILES CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+]
PubChem Compound 23674500
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator